Benz(a)anthracene-d12

Analytical Chemistry Mass Spectrometry Isotope Dilution

Quantitative PAH analysis by IDMS demands an isotopically pure internal standard distinguishable from native analyte. Non-deuterated benz[a]anthracene co-elutes identically, precluding quantification; alternative deuterated PAHs introduce error from differential extraction recovery and ionization efficiency. Benz(a)anthracene-d12 (CAS 1718-53-2, ≥98 atom % D) solves these challenges: • 12 Da mass shift (M+12) enables unambiguous MS detection with zero isotopic cross-contamination from native analyte. • Compensates for matrix effects and analyte loss during extraction/clean-up-demonstrated sub-ng/L sensitivity (MDL 12 ng/L). • Prescribed internal standard in GB 5009.265-2021 (GC-MS Method I) for food PAH testing; procure the certified standard for immediate method implementation and audit readiness.

Molecular Formula C18H12
Molecular Weight 240.4 g/mol
CAS No. 1718-53-2
Cat. No. B049388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene-d12
CAS1718-53-2
Synonyms1,2-Benz[a]anthracene-d4;  1,2-Benzanthracene-d4;  1,2-Benzanthrene-d4;  1,2-Benzoanthracene-d4;  2,3-Benzophenanthrene-d4;  Benzanthracene-d4;  Benzanthrene-d4;  Benzo[a]anthracene-d4;  Benzo[b]phenanthrene-d4;  Benzoanthracene-d4;  NSC 30970-d4;  Tetraphene-d
Molecular FormulaC18H12
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyDXBHBZVCASKNBY-AQZSQYOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / 250 mg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracene-d12 Internal Standard for Analytical Chemistry


Benz(a)anthracene-d12 (CAS 1718-53-2) is the perdeuterated isotopologue of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, wherein all 12 hydrogen atoms are replaced by deuterium (²H) . This substitution increases the molecular mass by 12 Da relative to the non-deuterated parent (C₁₈H₁₂, MW 228.29 g/mol) to a molecular weight of 240.36 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it exhibits near-identical physicochemical behavior to its native counterpart while being uniquely distinguishable by mass spectrometry, enabling precise quantification via isotope dilution mass spectrometry (IDMS) .

Isotope dilution mass spectrometry (IDMS) workflow
+12 Da mass shift enables unambiguous detection from native analyte
Isotopic enrichment specification supports accurate trace-level quantification

Why Benz(a)anthracene-d12 Cannot Be Substituted


Substituting Benz(a)anthracene-d12 with its non-deuterated counterpart or an alternative internal standard is scientifically invalid for quantitative mass spectrometry. Non-deuterated benz[a]anthracene cannot be distinguished from the native analyte in the sample, precluding its use as an internal standard . While other deuterated PAHs, such as Phenanthrene-d10, may be used as internal standards for some PAH analyses [1], their use for quantifying benz[a]anthracene introduces significant error due to differences in extraction recovery, chromatographic behavior, and ionization efficiency [2]. The isotopic purity (≥98 atom % D) of Benz(a)anthracene-d12 is a critical quality attribute: lower isotopic enrichment directly reduces the accuracy of quantification and increases the limit of detection due to isotopic cross-contamination [3].

Non-deuterated benz[a]anthracene co-elutes with the analyte, preventing differentiation and precluding its use as internal standard.
Alternative deuterated PAHs may differ in extraction recovery and chromatographic behavior, introducing quantification bias.
Lower isotopic purity can elevate native analyte background, reducing method accuracy and limit of quantification.

Benz(a)anthracene-d12 Quantitative Performance Evidence


Mass Discrimination in GC-MS Analysis

In GC-MS analysis, the primary differentiation between Benz(a)anthracene-d12 and its native analog is the +12 Da mass shift, enabling baseline separation in the mass analyzer. A comparison of method performance for US EPA priority PAHs shows that for native Benz[a]anthracene, the method detection limit (MDL) was 12 ng/L and the reporting limit (RL) was 36 ng/L [1]. The use of a non-deuterated internal standard is not possible for this analyte, as it would co-elute and produce an identical mass spectrum, resulting in a 100% quantification error .

Mass Discrimination
Class-level
12 Da mass shift vs. native analyte; MDL 12 ng/L (native). Non-deuterated IS unusable (>100% error).
Foundation for IDMS quantification in complex matrices
GC-MS environmental analysis context
Analytical Chemistry Mass Spectrometry Isotope Dilution

Isotopic Purity Requirement for Accurate IDMS

The isotopic enrichment of Benz(a)anthracene-d12 is a critical specification for its function as an internal standard. Commercial material is specified at ≥98 atom % D isotopic purity . Using material with lower isotopic purity, such as a hypothetical 95% D product, introduces a higher proportion of partially deuterated and non-deuterated molecules. This increases the background signal at the native analyte's mass, leading to a systematic overestimation of the native analyte concentration and a reduction in the method's dynamic range and limit of quantification (LOQ) [1].

Isotopic Purity
Specification review
≥98 atom % D isotopic purity
Ensures minimal cross-talk and trace-level quantification capability
Procurement specification for reliable IDMS
Quality Control Isotope Dilution MS Procurement

Regulatory Compliance with GB 5009.265

Benz(a)anthracene-d12 is specified as one of seven deuterated internal standards in the Chinese National Food Safety Standard GB 5009.265-2021 (Method 1: GC-MS) for the determination of PAHs in foods [1]. This standard mandates the use of specific deuterated internal standards, including Benz(a)anthracene-d12 at a concentration of 100 μg/mL in the mixed standard solution [1]. While other internal standards like Chrysene-d12 are also included, Benz(a)anthracene-d12 is the only isotopologue specifically paired for the accurate quantification of its native counterpart in this official method [2].

Regulatory Method
Method context
Specified in GB 5009.265-2021 at 100 μg/mL
Supports compliance with Chinese food safety standard; substitution requires full re-validation
GC-MS method for PAH in foods
Food Safety Regulatory Compliance Method Validation

Benz(a)anthracene-d12 Procurement Scenarios


Environmental Fate and Exposure Analysis

For researchers studying the environmental fate of PAHs in soil, sediment, air particulate matter, or biota, Benz(a)anthracene-d12 is the required internal standard for accurate quantification by IDMS . The 12 Da mass shift from the native analyte ensures unambiguous detection, a capability not available with non-deuterated alternatives . This is critical for correcting analyte losses during sample preparation (e.g., extraction, clean-up) and for compensating for matrix effects during ionization, thereby enabling robust, sub-ng/L quantification as demonstrated in rainwater analysis (MDL 12 ng/L) [1].

Food Safety Compliance Testing

Analytical service laboratories performing PAH testing on foodstuffs for compliance with Chinese National Food Safety Standard GB 5009.265-2021 must utilize Benz(a)anthracene-d12 as part of the prescribed internal standard mixture . Substitution with a different deuterated PAH or an unlabeled analog is not permissible without a full, documented method re-validation, which is a significant time and cost burden [2]. Procurement of the certified standard ensures immediate method implementation and audit-readiness.

Metabolic and Biotransformation Studies

While not a primary focus of the provided evidence, the use of Benz(a)anthracene-d12 as a stable isotope tracer in in vitro metabolism studies is implied by its application in proteomics research and as a quantitative tracer in drug development . Its value over non-labeled compounds in these applications stems from the ability to track the parent compound's transformation into hydroxylated or conjugated metabolites without interference from endogenous compounds, a fundamental advantage of stable isotope labeling .

Application
Selection Property
Validation Focus
Environmental fate and exposure analysis
12 Da mass shift for unambiguous IDMS; corrects for analyte loss and matrix effects
Verify MDL and matrix-effect correction in environmental matrices
Food safety PAH testing per GB 5009.265-2021
Prescribed internal standard in official method; substitution requires method re-validation
Confirm compliance with method specifications; verify internal standard identity and purity
In vitro metabolism and biotransformation studies
Stable isotope labeling enables differentiation of parent compound from endogenous analogs
Verify method specificity for metabolite profiling; assess isotope exchange stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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